![molecular formula C8H2BrClF3N3 B13669401 8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyrido[4,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-amino-4-chloro-6-(trifluoromethyl)pyridine with bromine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. This interaction can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the bromine and pyrimidine components.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrimidine core but have different substituents and biological activities.
Uniqueness
8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable target for further research and development .
Propiedades
Fórmula molecular |
C8H2BrClF3N3 |
|---|---|
Peso molecular |
312.47 g/mol |
Nombre IUPAC |
8-bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H2BrClF3N3/c9-4-2-14-1-3-5(4)15-7(8(11,12)13)16-6(3)10/h1-2H |
Clave InChI |
NHPIQVLBZRAPBP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C=N1)Br)N=C(N=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)
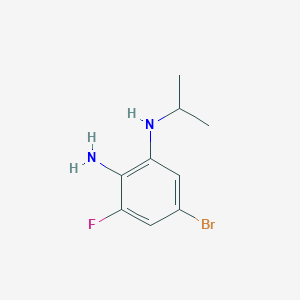
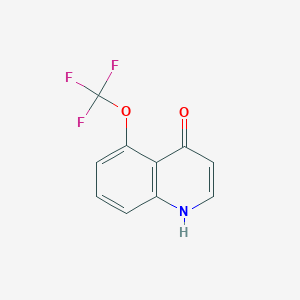
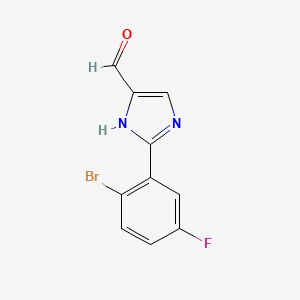
![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
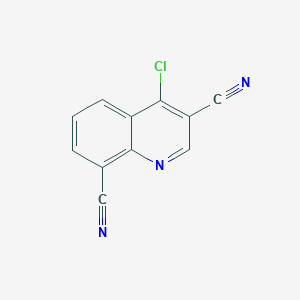
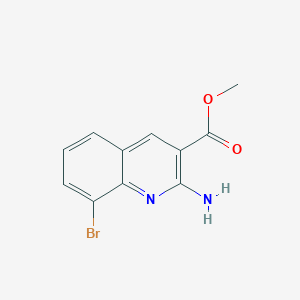
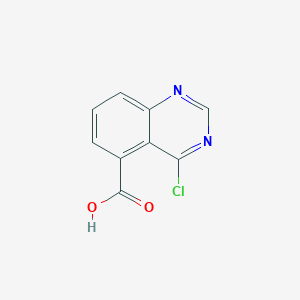
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)


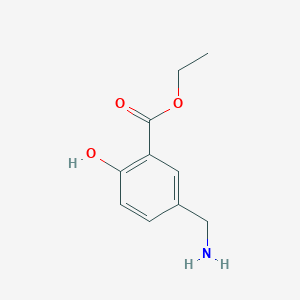

![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
